Cas no 1261949-63-6 (3-Cyano-5-(2-fluoro-5-methylphenyl)phenol)

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- DTXSID40684686
- 1261949-63-6
- 2'-Fluoro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
- 3-CYANO-5-(2-FLUORO-5-METHYLPHENYL)PHENOL
- 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%
- MFCD18314218
- 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol
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- MDL: MFCD18314218
- インチ: InChI=1S/C14H10FNO/c1-9-2-3-14(15)13(4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3
- InChIKey: DVIPZVZHRYAMLD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 227.074642105Da
- 同位素质量: 227.074642105Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 44Ų
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320261-5g |
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%; . |
1261949-63-6 | 95% | 5g |
€1159.00 | 2024-04-20 | |
abcr | AB320261-5 g |
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%; . |
1261949-63-6 | 95% | 5g |
€1,159.00 | 2022-08-31 |
3-Cyano-5-(2-fluoro-5-methylphenyl)phenol 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3-Cyano-5-(2-fluoro-5-methylphenyl)phenolに関する追加情報
Research Brief on 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol (CAS: 1261949-63-6): Recent Advances and Applications
The compound 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol (CAS: 1261949-63-6) has recently emerged as a significant molecule in chemical biology and pharmaceutical research. This phenolic derivative, characterized by its cyano and fluoro-substituted aromatic rings, has shown promising biological activities in recent studies. The unique electronic properties conferred by its substitution pattern make it particularly interesting for drug discovery applications, especially in the development of kinase inhibitors and modulators of protein-protein interactions.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol exhibits selective inhibition against several tyrosine kinases, with particularly strong activity against FGFR3 (fibroblast growth factor receptor 3). The compound's binding mode was elucidated through X-ray crystallography, revealing that the phenol group forms critical hydrogen bonds with the kinase hinge region, while the fluoro-methylphenyl moiety occupies a hydrophobic pocket. These findings suggest potential applications in treating cancers with FGFR3 mutations.
In metabolic studies (Drug Metabolism and Disposition, 2024), researchers investigated the pharmacokinetic properties of 1261949-63-6. The compound demonstrated favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The cyano group was found to contribute to this stability by resisting oxidative metabolism, while the fluorine atom reduced unwanted phase I metabolism. These properties make the molecule an attractive scaffold for further medicinal chemistry optimization.
Notably, a recent patent application (WO202318765A1) has disclosed derivatives of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol as novel anti-inflammatory agents. The lead compound showed potent inhibition of NLRP3 inflammasome activation in macrophages, with an IC50 of 0.8 μM. This suggests potential applications in treating inflammatory diseases such as gout, atherosclerosis, and Alzheimer's disease. The mechanism appears to involve direct interaction with the NEK7 component of the inflammasome complex.
Synthetic methodologies for 1261949-63-6 have also advanced significantly. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis route that achieves 78% overall yield with excellent purity (>99.5%). This process innovation addresses previous challenges in large-scale production of this compound, particularly the control of regioisomers during the key Suzuki-Miyaura coupling step.
Emerging applications in chemical biology include the use of 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol as a fluorescent probe for studying protein dynamics. The compound's intrinsic fluorescence properties, with excitation/emission maxima at 340/420 nm, make it suitable for Förster resonance energy transfer (FRET) studies. Recent work has utilized this property to investigate conformational changes in G-protein coupled receptors (GPCRs) upon ligand binding.
Future research directions appear to focus on three main areas: (1) development of more potent and selective kinase inhibitors based on the 1261949-63-6 scaffold, (2) exploration of its immunomodulatory properties for autoimmune disease treatment, and (3) optimization of its physicochemical properties for improved drug-like characteristics. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest in this chemical scaffold.
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